4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide
Overview
Description
4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide typically involves multi-step procedures. One common method involves the cyclization of thioamide with appropriate starting materials under oxidative conditions. For instance, the Jacobsen cyclization of thioamide to the corresponding thiazoloquinoline can be carried out using aqueous potassium ferricyanide as an oxidant . Further functionalization steps, such as N-methylation and condensation with aldehydes, can be employed to obtain the desired compound .
Industrial Production Methods
Techniques such as microwave-assisted synthesis may be employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming the corresponding thiazoloquinoline.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazoloquinoline derivatives .
Scientific Research Applications
4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thioxo group and the benzenesulfonamide moiety are likely involved in binding to biological targets, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: These compounds share a similar thiazole ring system and exhibit diverse biological activities.
Thiazoloquinolines: Compounds with similar quinoline structures and thiazole rings, known for their potential in medicinal chemistry.
Uniqueness
4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
4-(4,4,8-trimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S3/c1-11-4-9-15-14(10-11)16-17(19(2,3)21-15)26-22(18(16)25)12-5-7-13(8-6-12)27(20,23)24/h4-10,21H,1-3H3,(H2,20,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHSQZTUFBVQJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)S(=O)(=O)N)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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